An In-depth Technical Guide to 3-(Trifluoromethyl)thiophenol
An In-depth Technical Guide to 3-(Trifluoromethyl)thiophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(Trifluoromethyl)thiophenol, a versatile chemical intermediate with significant applications in materials science and medicinal chemistry. This document details its chemical and physical properties, synthesis methodologies, and its role in the development of self-assembled monolayers, organic semiconductors, and biologically active compounds.
Chemical and Physical Properties
3-(Trifluoromethyl)thiophenol, identified by the CAS number 937-00-8 , is an organofluorine compound featuring a trifluoromethyl group and a thiol functional group attached to a benzene ring.[1][2][3] This unique combination of functional groups imparts distinct properties that make it a valuable reagent in various chemical syntheses.[1]
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Reference(s) |
| CAS Number | 937-00-8 | [1][2][3] |
| IUPAC Name | 3-(Trifluoromethyl)benzenethiol | [1][3] |
| Synonyms | 3-Mercaptobenzotrifluoride, m-(Trifluoromethyl)thiophenol | [1] |
| Molecular Formula | C₇H₅F₃S | [1][2][3] |
| Molecular Weight | 178.18 g/mol | [1][2] |
| Canonical SMILES | C1=CC(=CC(=C1)S)C(F)(F)F | [1] |
| InChI Key | SCURCOWZQJIUGR-UHFFFAOYSA-N | [1][2] |
Table 2: Physical and Spectroscopic Properties
| Property | Value | Reference(s) |
| Appearance | Clear, colorless liquid | [4] |
| Boiling Point | 62 °C at 11 torr | [5] |
| Density | 1.314 g/cm³ | [5] |
| Refractive Index | 1.4875-1.4925 @ 20 °C | [4] |
| Flash Point | 63 °C | [5] |
| Vapor Pressure | 1.5 ± 0.3 mmHg at 25 °C (Predicted) | [5] |
| LogP | 2.99410 | [5] |
| IR Spectroscopy | Aromatic C-H stretch at 3049 cm⁻¹ | [1] |
Synthesis and Reactivity
Several synthetic routes have been developed for the preparation of 3-(Trifluoromethyl)thiophenol. One common method involves the nucleophilic aromatic substitution (SNAr) reaction of a suitable precursor.[1]
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
A general procedure for the synthesis of trifluoromethyl-substituted thiophenols involves the reaction of a trifluoromethyl-substituted chlorobenzene with a sulfur nucleophile, such as sodium hydrosulfide, in a polar aprotic solvent.[6]
-
Reactants: 3-Chlorobenzotrifluoride, Sodium Hydrosulfide (NaSH)
-
Solvent: N,N-Dimethylacetamide (DMAc)
-
Procedure:
-
In a reaction vessel, dissolve 3-chlorobenzotrifluoride in DMAc.
-
Add sodium hydrosulfide to the solution.
-
Heat the reaction mixture with stirring at a temperature ranging from 50°C to 150°C for 12 to 18 hours.
-
After the reaction is complete, cool the mixture and acidify with dilute sulfuric acid to a pH of 2-5.
-
The product, 3-(trifluoromethyl)thiophenol, is then isolated by distillation.[6]
-
Reactivity: The presence of the electron-withdrawing trifluoromethyl group enhances the reactivity of the thiophenol moiety.[1] 3-(Trifluoromethyl)thiophenol can undergo various chemical transformations, including oxidation to form disulfides, and can serve as a versatile building block in organic synthesis.[1]
Applications in Materials Science
The unique properties of 3-(Trifluoromethyl)thiophenol make it a valuable component in the fabrication of advanced materials, particularly in the areas of self-assembled monolayers and organic electronics.[1]
The thiol group of 3-(Trifluoromethyl)thiophenol exhibits a strong affinity for gold surfaces, enabling the formation of well-ordered self-assembled monolayers (SAMs).[1] These SAMs can be used to modify the surface properties of materials, enhancing their corrosion resistance and biocompatibility.[1]
Experimental Protocol: Formation of SAMs on Gold
The following is a general protocol for the formation of thiol-based SAMs on a gold substrate, which can be adapted for 3-(Trifluoromethyl)thiophenol.[7]
-
Materials: Gold-coated substrate, 3-(Trifluoromethyl)thiophenol, 200 proof ethanol, cleaning solution (e.g., piranha solution), nitrogen gas.
-
Procedure:
-
Thoroughly clean the gold substrate.
-
Prepare a dilute solution (e.g., 1 mM) of 3-(Trifluoromethyl)thiophenol in ethanol.
-
Immerse the clean gold substrate in the thiol solution.
-
Allow the self-assembly process to proceed for 24-48 hours to ensure a well-ordered monolayer.[7]
-
Remove the substrate from the solution, rinse with ethanol, and dry under a stream of nitrogen.
-
3-(Trifluoromethyl)thiophenol serves as a valuable building block in the synthesis of organic semiconductors.[1] Its electron-withdrawing nature can be utilized to tune the electronic properties of conjugated materials used in devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[1][8] Thiophene-based organic semiconductors are a significant area of research due to their potential in creating flexible and low-cost electronic devices.[8]
Relevance in Drug Development
The incorporation of a trifluoromethyl group into drug candidates is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability and membrane permeability. Derivatives of 3-(Trifluoromethyl)thiophenol have shown promise as antimicrobial and anticancer agents.[1]
While specific signaling pathways for derivatives of 3-(Trifluoromethyl)thiophenol are not extensively detailed in the available literature, thiophene-containing compounds are known to exhibit a range of biological activities.[9][10] For instance, some thiophene derivatives have been investigated as inhibitors of various enzymes and modulators of signaling pathways implicated in cancer.
Given the known anticancer activity of some trifluoromethyl-containing thiazolo[4,5-d]pyrimidine derivatives, a hypothetical signaling pathway can be proposed.[9] It is important to note that this is a generalized representation, and the specific molecular targets for derivatives of 3-(Trifluoromethyl)thiophenol would require further experimental validation.
This diagram illustrates a common cancer-related signaling pathway, the MAPK/ERK pathway, which is often targeted by anticancer drugs. A hypothetical derivative of 3-(Trifluoromethyl)thiophenol could potentially inhibit a receptor tyrosine kinase (RTK), leading to the downregulation of this pro-survival pathway and the induction of apoptosis (programmed cell death).
Safety and Handling
3-(Trifluoromethyl)thiophenol is considered hazardous.[11] It may be toxic if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation.[11] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).[11]
Disclaimer: This document is intended for informational purposes for a technical audience and is based on publicly available scientific literature. It is not a substitute for detailed experimental protocols or safety data sheets. All laboratory work should be conducted with appropriate safety precautions and by qualified personnel.
References
- 1. Buy 3-(Trifluoromethyl)thiophenol | 937-00-8 [smolecule.com]
- 2. 3-(Trifluoromethyl)thiophenol, 97% | Fisher Scientific [fishersci.ca]
- 3. pschemicals.com [pschemicals.com]
- 4. 3-(Trifluoromethyl)thiophenol, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. guidechem.com [guidechem.com]
- 6. CN1590371A - Preparation method of substituted thiophenol - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. fishersci.com [fishersci.com]
